molecular formula C20H19FN4O2 B2612391 6-(4-(2-fluorophenyl)piperazin-1-yl)-3-phenylpyrimidine-2,4(1H,3H)-dione CAS No. 847399-62-6

6-(4-(2-fluorophenyl)piperazin-1-yl)-3-phenylpyrimidine-2,4(1H,3H)-dione

Cat. No.: B2612391
CAS No.: 847399-62-6
M. Wt: 366.396
InChI Key: GUIMLZOYZUWVJQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“6-(4-(2-fluorophenyl)piperazin-1-yl)-3-phenylpyrimidine-2,4(1H,3H)-dione” is a chemical compound with the molecular formula C20H19FN4O2 . It has a molecular weight of 366.4 g/mol . This compound is not intended for human or veterinary use and is for research use only.


Molecular Structure Analysis

The compound has a complex structure that includes a fluorophenyl group, a piperazine ring, and a phenylpyrimidine dione group . The presence of these groups contributes to the compound’s physical and chemical properties .


Physical and Chemical Properties Analysis

This compound has a molecular weight of 366.4 g/mol . It has a computed XLogP3-AA value of 2.8, indicating its lipophilicity . It has one hydrogen bond donor and five hydrogen bond acceptors . The compound has a rotatable bond count of 3 and a topological polar surface area of 55.9 Ų .

Scientific Research Applications

Antagonist Activity and Therapeutic Potential

  • Research has highlighted the synthesis and evaluation of derivatives of this compound for their antagonist activity, particularly focusing on the 5-HT2 and alpha 1 receptor. One study found significant 5-HT2 antagonist activity in certain derivatives, surpassing known compounds like ritanserin and ketanserin in specific assays, indicating potential applications in treating conditions mediated by these receptors (Watanabe et al., 1992).

Luminescent Properties and Electron Transfer

  • Piperazine substituted naphthalimide model compounds have been synthesized to explore their luminescent properties and photo-induced electron transfer capabilities. This research suggests applications in developing pH probes and understanding the fluorescence quenching mechanisms, which could be useful in designing novel optical materials and sensors (Gan et al., 2003).

Herbicidal Activity

  • A novel synthetic route to 1-phenyl-piperazine-2,6-diones has demonstrated the potential herbicidal activity of these compounds. This opens avenues for agricultural applications, where such compounds could be developed into new herbicides with specific action modes (Li et al., 2005).

Molluscicidal Agents

  • The compound's derivatives have been investigated for their molluscicidal activity, particularly against snails responsible for Bilharziasis diseases. This suggests a potential application in controlling snail populations to combat schistosomiasis, a significant health concern in some regions (Al-Romaizan et al., 2014).

HIV-1 Attachment Inhibition

  • Research into indole-based derivatives, including modifications of the piperazine ring, has identified compounds with potent inhibitory activity against HIV-1 attachment. This work contributes to the development of new antiviral drugs aimed at preventing HIV from binding to host cells, a critical step in the virus's lifecycle (Wang et al., 2009).

Properties

IUPAC Name

6-[4-(2-fluorophenyl)piperazin-1-yl]-3-phenyl-1H-pyrimidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19FN4O2/c21-16-8-4-5-9-17(16)23-10-12-24(13-11-23)18-14-19(26)25(20(27)22-18)15-6-2-1-3-7-15/h1-9,14H,10-13H2,(H,22,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GUIMLZOYZUWVJQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC=CC=C2F)C3=CC(=O)N(C(=O)N3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19FN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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